(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15775828
InChI: InChI=1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H/t6-,7+;/m1./s1
SMILES:
Molecular Formula: C8H17ClN2O2
Molecular Weight: 208.68 g/mol

(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

CAS No.:

Cat. No.: VC15775828

Molecular Formula: C8H17ClN2O2

Molecular Weight: 208.68 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride -

Specification

Molecular Formula C8H17ClN2O2
Molecular Weight 208.68 g/mol
IUPAC Name (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride
Standard InChI InChI=1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H/t6-,7+;/m1./s1
Standard InChI Key RPOOMVSVQPMDGI-HHQFNNIRSA-N
Isomeric SMILES C1CC(C1)C[C@H]([C@@H](C(=O)N)O)N.Cl
Canonical SMILES C1CC(C1)CC(C(C(=O)N)O)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s molecular formula is C₈H₁₇ClN₂O₂, with a molecular weight of 208.68 g/mol . Its stereochemical designation, (2S,3R), reflects the spatial arrangement of substituents around the second and third carbon atoms, which is critical for its biological activity . The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations.

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Name(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride
Canonical SMILESC1CC(C1)CC(C(C(=O)N)O)N.Cl
Isomeric SMILESC1CC(C1)CC@HN.Cl
PubChem CID77230520
Melting PointNot publicly disclosed

The cyclobutyl group introduces ring strain, influencing conformational flexibility and intermolecular interactions . The hydroxyl and amide groups participate in hydrogen bonding, affecting solubility and target binding.

Synthesis and Manufacturing

Stereoselective Synthesis

The synthesis of (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride involves multi-step stereoselective reactions to ensure correct configuration. Key steps include:

  • Cyclobutane Ring Formation: Achieved via [2+2] photocycloaddition or ring-closing metathesis.

  • Amino and Hydroxyl Group Introduction: Enzymatic resolution or asymmetric catalysis ensures the desired (2S,3R) configuration.

  • Amidation and Salt Formation: Reaction with ammonium chloride yields the hydrochloride salt.

Challenges: Controlling stereochemistry requires precise reaction conditions, such as low temperatures and chiral catalysts. Side products like the (2R,3R) isomer (CAS 1996616-36-4) are common and must be separated via chromatography .

Industrial Production

Suppliers like Ambeed and CymitQuimica offer the compound for research use, with prices and availability varying by scale . Batch purity typically exceeds 95%, as verified by HPLC .

Pharmaceutical Applications

Role in Antiviral Drug Synthesis

The compound is a key intermediate in synthesizing Boceprevir, a protease inhibitor used to treat hepatitis C virus (HCV) . Its chiral centers align with the enzyme’s active site, enhancing drug efficacy.

Mechanism: Boceprevir mimics the HCV protease’s natural substrate, binding competitively to inhibit viral replication. The cyclobutyl group in the intermediate contributes to binding affinity by occupying a hydrophobic pocket.

Broader Medicinal Chemistry Applications

Beyond antivirals, the compound’s stereochemistry makes it valuable for designing:

  • Kinase Inhibitors: Targeting cancer pathways.

  • Antibiotics: Modulating bacterial cell wall synthesis .

  • Neurological Agents: Interacting with neurotransmitter receptors .

Research and Development Trends

Structural Modifications

Recent studies explore substituting the cyclobutyl group with larger rings (e.g., cyclohexyl) to modulate bioavailability. Modifying the amide to a urea group has also shown promise in enhancing metabolic stability .

Analytical Challenges

Quantifying trace impurities, such as the (2R,3R) isomer, remains challenging. Advanced techniques like supercritical fluid chromatography (SFC) are being adopted for higher resolution .

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